molecular formula C3H4BrF3O B1268126 2-Bromo-3,3,3-trifluoropropan-1-ol CAS No. 311-86-4

2-Bromo-3,3,3-trifluoropropan-1-ol

Cat. No. B1268126
CAS RN: 311-86-4
M. Wt: 192.96 g/mol
InChI Key: FJNZCBUVTKMTNI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorinated compounds, such as 3-bromo-1,1,1-trifluoroacetone, has been explored through various chemical pathways. These methods involve the use of fluorinated building blocks to create diverse trifluoromethylated compounds and heterocycles, highlighting the versatility of fluorinated precursors in synthetic chemistry (Lui, Marhold, & Rock, 1998).

Molecular Structure Analysis

The molecular structure of fluorinated compounds like “2-Bromo-3,3,3-trifluoropropan-1-ol” is characterized by the presence of a trifluoromethyl group, which significantly influences their physical and chemical properties. Studies involving X-ray diffraction and spectroscopic methods such as NMR, IR, and MS have been employed to elucidate the structures of similar fluorinated compounds (León et al., 2015).

Chemical Reactions and Properties

Fluorinated compounds exhibit a range of chemical reactivities due to the electronegative nature of fluorine. For instance, “2-Bromo-3,3,3-trifluoropropene,” a related compound, has been used in photocatalytic defluorinative reactions and as a coupling partner in the synthesis of various fluorinated molecules, showcasing the reactivity of bromo and trifluoromethyl groups in radical and photocatalytic reactions (Zeng, Li, Chen, & Zhou, 2022).

Physical Properties Analysis

The physical properties of fluorinated compounds, such as boiling and melting points, solubility, and density, are significantly impacted by the trifluoromethyl group. These properties are crucial in determining the compound's suitability for various applications, including as intermediates in organic synthesis and in material science.

Chemical Properties Analysis

The chemical properties of “this compound” and related fluorinated compounds, including acidity, reactivity towards nucleophiles and electrophiles, and stability, are defined by the presence of the bromo and trifluoromethyl groups. These groups impart unique reactivities, making these compounds valuable in the synthesis of a wide array of fluorinated organic molecules.

Scientific Research Applications

Synthesis of Organic Compounds

2-Bromo-3,3,3-trifluoropropan-1-ol is used as a starting material in the synthesis of various organic compounds. Inoue, Shiosaki, and Muramaru (2014) utilized it in synthesizing ethyl 3,3,3-trifluoropropionate, a compound achieved through a tandem reaction mechanism (Inoue, Shiosaki, & Muramaru, 2014). Zeng et al. (2022) employed it in a photocatalytic defluorinative reaction with N-aryl amino acids, leading to the synthesis of 4-(difluoromethylidene)-tetrahydroquinolines (Zeng, Li, Chen, & Zhou, 2022).

NMR Studies

Ye et al. (2015) studied the chemical shift sensitivity of trifluoromethyl tags in 19F NMR, including this compound. This study highlights its application in analyzing protein structures and conformations (Ye, Larda, Li, Manglik, & Prosser, 2015).

Synthesis of Non-Steroidal Anti-Inflammatory Drugs

Yamauchi, Hara, and Senboku (2010) explored the electrochemical carboxylation of related compounds to synthesize 2-aryl-3,3,3-trifluoropropanoic acids, further applied in creating β,β,β-trifluorinated non-steroidal anti-inflammatory drugs (Yamauchi, Hara, & Senboku, 2010).

Synthesis of Fluorinated Amino Acids

Lou et al. (2019) developed a palladium-catalyzed cross-coupling method using 2-Bromo-3,3,3-trifluoropropene for the synthesis of trifluoromethylated and difluoromethylated amino acids. These amino acids have applications in medicinal chemistry and life science (Lou, Wang, Zhao, He, Li, He, & Zhang, 2019).

Fire-Extinguishing Applications

Chen, Zhou, and Han (2015) conducted theoretical and experimental studies on the atmospheric degradation of 2-Bromo-3,3,3-trifluoropropene, examining its use as a fire extinguishing agent (Chen, Zhou, & Han, 2015).

Safety and Hazards

2-Bromo-3,3,3-trifluoropropan-1-ol is classified as dangerous. It is advised to avoid breathing vapors and contact with skin and eyes. Personal contact with the substance should be controlled by using protective equipment .

Relevant Papers The relevant papers for this compound are not specified in the available resources .

Mechanism of Action

properties

IUPAC Name

2-bromo-3,3,3-trifluoropropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrF3O/c4-2(1-8)3(5,6)7/h2,8H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNZCBUVTKMTNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30336480
Record name 2-bromo-3,3,3-trifluoropropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

311-86-4
Record name 2-bromo-3,3,3-trifluoropropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3,3,3-trifluoropropan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-3,3,3-trifluoropropan-1-ol
Reactant of Route 2
2-Bromo-3,3,3-trifluoropropan-1-ol
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2-Bromo-3,3,3-trifluoropropan-1-ol

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